molecular formula C7H11N3O6S B1665839 Avibactam CAS No. 396731-14-9

Avibactam

Cat. No.: B1665839
CAS No.: 396731-14-9
M. Wt: 265.25 g/mol
InChI Key: NDCUAPJVLWFHHB-UHNVWZDZSA-N
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Description

Avibactam is a non-β-lactam β-lactamase inhibitor with a diazabicyclooctane (DBO) core, approved for clinical use in combination with ceftazidime (CAZ-AVI) to treat multidrug-resistant Gram-negative infections, including complicated urinary tract infections (cUTIs), intra-abdominal infections (cIAIs), and hospital-acquired pneumonia . Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid), this compound exhibits a reversible, covalent binding mechanism that inhibits class A (e.g., ESBLs, KPC), class C (AmpC), and some class D (e.g., OXA-48) β-lactamases . Its unique recyclization property allows regeneration of the intact inhibitor after deacylation, enabling prolonged enzyme inhibition .

Preparation Methods

Catalytic Resolution and Simultaneous Debenzylation/Sulfation

Lipase-Mediated Stereochemical Control

The 2018 Organic Process Research & Development study outlines a pivotal route starting from (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (13 ). Lipase-catalyzed resolution in ethanol/water (2.5:0.05 L ratio) achieves simultaneous debenzylation and sulfation at room temperature over 2 hours. This one-pot method eliminates the need for intermediate isolation, yielding Avibactam sodium salt (1 ) as a white crystalline solid (395.0 g, 96.2%) with decomposition at 259.1–262.4°C.

Table 1: Key Reaction Parameters for Lipase-Catalyzed Synthesis

Parameter Value
Solvent System Ethanol/Water (50:1 v/v)
Temperature 25°C
Reaction Time 2 hours
Yield 96.2%
Purity (HPLC) >99%

The product’s stereochemical integrity is confirmed via optical rotation ([α]D²⁰ = −46.40, c = 0.79 in MeOH/H₂O), while ¹H NMR (500 MHz, D₂O) displays characteristic signals at δ 4.15 (dd, J = 5.8, 2.8 Hz) and δ 3.28 (d, J = 12.2 Hz), corresponding to the bicyclic framework.

Patent-Disclosed Synthetic Routes

European Patent EP3766869B1: Protecting Group Strategies

This 2023 patent details two pathways using methoxymethyl (MOM) and tert-butyldimethylsilyl (TBS) protecting groups:

MOM-Protected Route (Example 1)

  • Oxime Formation : Piperidine-2S-carboxylate reacts with MOM-protected hydroxylamine hydrochloride under triethylamine catalysis.
  • Borohydride Reduction : Sodium triacetoxyborohydride reduces the oxime at −20°C, achieving >98% diastereomeric excess (de).
  • Cyclization : Phosgene-mediated urea formation at 0°C followed by sulfation with sulfur trioxide-pyridine complex.

TBS-Protected Route (Example 2)

  • TBS protection enhances steric hindrance, improving sulfation selectivity but requiring harsher deprotection (HF-pyridine).

Table 2: Comparative Analysis of Protecting Group Efficiency

Parameter MOM Protection TBS Protection
Depletion Time 2 hours 6 hours
Sulfation Yield 88% 92%
Deprotection Reagent HCl/MeOH HF-Pyridine

Intermediate Synthesis and Quaternary Ammonium Salt Formation

Chinese Patent CN111116587A: Sulfonic Acid Salt Optimization

This method isolates {(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl tetra-n-butyl ammonium salt (VII ) as a key intermediate:

  • Hydrogenolysis : (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes Pd/C-catalyzed debenzylation in isopropanol/water (1:1).
  • Sulfonation : Sulfur trioxide-trimethylamine complex introduces the sulfate group at 40°C.
  • Salt Formation : 1,1-Dipentylcyclohexylmethyleneammonium bromide precipitates the intermediate, achieving 60–68% yield after dichloromethane extraction.

Critical Process Notes :

  • Ethanol/ethyl acetate (3:1) crystallization at 5°C prevents sulfate hydrolysis.
  • Sodium isooctanoate displacement yields this compound sodium with 86–88% efficiency.

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹³C NMR (126 MHz, D₂O) : Peaks at δ 174.72 (C=O) and δ 60.43 (C-6) confirm bicyclic structure.
  • IR (KBr) : Bands at 1749 cm⁻¹ (β-lactam C=O) and 1013 cm⁻¹ (S-O stretch).
  • MS (ESI) : m/z 279.0 [M + H]⁺ matches theoretical mass.

Challenges and Industrial Considerations

Byproduct Formation in Sulfation

Over-sulfation at C-2 occurs if reaction temperatures exceed 45°C, necessitating strict thermal control. Patent EP3766869B1 addresses this via incremental reagent addition, maintaining ≤40°C.

Solvent Selection Impacts

  • Ethanol vs. Isopropanol : Ethanol increases crystallization yield (96.2% vs. 88%) but requires higher purity grades.
  • Chlorinated Solvents : Dichloromethane extraction in CN111116587A reduces polar impurities but raises environmental concerns.

Chemical Reactions Analysis

Scientific Research Applications

Clinical Applications

  • Treatment of MDR Infections
    • Ceftazidime-Avibactam : The combination has demonstrated significant effectiveness against infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR pathogens. Clinical trials have shown a clinical cure rate of approximately 90.3% in patients with urinary tract infections caused by Gram-negative bacteria .
    • Real-World Effectiveness : A comprehensive study involving over 1,050 patients indicated that ceftazidime-avibactam is effective in treating various infections, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Treatment success rates varied by infection type:
      Infection TypeTreatment Success Rate (%)
      Complicated Intra-Abdominal64.4
      Complicated Urinary Tract88.3
      Hospital-Acquired Pneumonia68.4
      Other Infections82.3
  • Comparative Efficacy Against Polymyxins
    • Studies have suggested that ceftazidime-avibactam offers superior efficacy compared to polymyxins in treating carbapenem-resistant bacterial infections. A pooled analysis showed a significantly higher clinical cure rate with ceftazidime-avibactam (RR=1.71) compared to polymyxins .
  • Novel Combinations
    • Recent research has explored the fixed combination of aztreonam and this compound for treating infections caused by metallo-β-lactamase-producing organisms. Initial clinical applications have shown promising results in critically ill patients .

Case Studies

  • Real-World Data Analysis
    • An analysis of treatment patterns and outcomes for patients receiving ceftazidime-avibactam revealed that K. pneumoniae was the most frequently identified pathogen, accounting for 59.3% of cases. The overall treatment success rate was reported at 77.3%, with a notable difference based on infection type and patient characteristics .
  • Pharmacokinetic Studies
    • A case study involving a critically ill patient treated with aztreonam-avibactam highlighted the importance of pharmacokinetic modeling in predicting drug concentrations and optimizing dosing regimens for effective treatment outcomes .

Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Similar β-Lactamase Inhibitors

    Mechanism of Action and Spectrum

    Table 1: Key Mechanistic and Spectrum Differences

    Inhibitor Chemical Class Target β-Lactamases Reversible Inhibition Resistance Mechanisms
    Avibactam Diazabicyclooctane Class A, C, some D (e.g., OXA-48) Yes Mutations (e.g., KPC-2 R220M, SHV-1 S130G)
    Clavulanic Acid β-Lactam Class A (ESBLs) No Hyperproduction of AmpC, metallo-β-lactamases
    Tazobactam β-Lactam Class A (weak vs. KPC), limited class C/D No Overexpression of efflux pumps
    Relebactam Diazabicyclooctane Class A, C Yes Porin mutations, altered PBP binding
    Vaborbactam Boronic acid Class A (KPC), some class C No Metallo-β-lactamase production
    • This compound vs. Clavulanic Acid/Tazobactam: this compound’s DBO structure enables broader coverage, including class C AmpC enzymes and KPC carbapenemases, which clavulanic acid and tazobactam lack .
    • This compound vs.
    • This compound vs. Vaborbactam : Vaborbactam (a boronic acid inhibitor) is highly potent against KPC but ineffective against class D or metallo-β-lactamases (MBLs) .

    In Vitro Activity

    Table 2: In Vitro Efficacy Against β-Lactamase-Producing Isolates

    Combination ESBL Producers (MIC₉₀, µg/mL) KPC Producers (MIC₉₀, µg/mL) AmpC Producers (MIC₉₀, µg/mL)
    Ceftazidime-Avibactam ≤1 4–8 ≤2
    Aztreonam-Avibactam ≤0.5 8–16 ≤4
    Meropenem ≤0.25 >32 ≤0.5
    • This compound Combinations : CAZ-AVI retains activity against 89% of carbapenem-resistant Enterobacteriaceae (CRE) isolates, comparable to aztreonam-avibactam but superior to meropenem .
    • Inoculum Effect: CAZ-AVI exhibits lower inoculum effect rates (13–38%) compared to aztreonam-avibactam (29–50%) in ESBL and AmpC producers .

    Clinical Efficacy

    Table 3: Clinical Trial Outcomes

    Indication Regimen Clinical Cure Rate (%) Microbiologic Eradication (%) Reference
    cUTI CAZ-AVI vs. Imipenem 70.5 vs. 71.4 76.4 vs. 76.3
    cIAI CAZ-AVI + Metronidazole 91.2 vs. 93.4 85.0 vs. 87.0
    MDR Gram-negative CAZ-AVI monotherapy 82.3 78.6
    • Real-World Data: CAZ-AVI demonstrated 82.3% clinical success in bloodstream infections caused by MDR Pseudomonas aeruginosa and Klebsiella pneumoniae .
    • Resistance Emergence : Resistance to CAZ-AVI is rare (<5%) but linked to mutations in KPC (e.g., R220M) and SHV-1 (S130G) β-lactamases .

    Pharmacokinetics/Pharmacodynamics (PK/PD)

    • Ceftazidime synergizes with this compound, with a fixed 4:1 ratio (2 g:0.5 g every 8 hours) optimizing target attainment in renal-impaired patients .

    Biological Activity

    Avibactam is a novel non-β-lactam β-lactamase inhibitor that has garnered significant attention in the fight against antibiotic resistance, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in combination therapies, and clinical implications.

    This compound functions primarily as a β-lactamase inhibitor, targeting several classes of β-lactamases that confer resistance to β-lactam antibiotics. Specifically, it inhibits:

    • Ambler Class A β-lactamases : Including extended-spectrum β-lactamases (ESBLs) and KPC (Klebsiella pneumoniae carbapenemase).
    • Class C β-lactamases : Commonly found in Enterobacteriaceae.
    • Some Class D β-lactamases : Although its effectiveness against these enzymes is variable.

    Importantly, this compound does not inhibit metallo-β-lactamases (MBLs), which are responsible for a significant portion of resistance in Gram-negative pathogens .

    In Vitro Studies

    A comprehensive study evaluated the antimicrobial activity of ceftazidime-avibactam against a wide range of clinically significant Gram-negative bacilli. The study included 10,928 isolates from 73 U.S. hospitals, revealing that:

    • 99.8% of Enterobacteriaceae strains were inhibited at a ceftazidime-avibactam MIC (minimum inhibitory concentration) of ≤4 μg/ml.
    • Among KPC-producing Klebsiella pneumoniae, 98.9% were susceptible to ceftazidime-avibactam.
    • For Pseudomonas aeruginosa, 96.9% were inhibited at an MIC of ≤8 μg/ml .

    Table 1 summarizes the susceptibility rates of various pathogens to ceftazidime-avibactam:

    Pathogen% Susceptibility at MIC ≤4 μg/ml
    Enterobacteriaceae99.8%
    KPC-producing K. pneumoniae98.9%
    Pseudomonas aeruginosa96.9%
    Acinetobacter spp.High resistance observed

    Combination Therapy

    Research has demonstrated that this compound exhibits synergistic effects when combined with other antibiotics. A notable study assessed the combination of ceftazidime-avibactam with colistin against resistant strains, showing enhanced antibacterial activity compared to either agent alone . This combination therapy is particularly promising for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

    Clinical Case Studies

    Several case studies have highlighted the clinical utility of this compound in treating severe infections caused by resistant organisms:

    • Case Study 1 : A patient with a severe K. pneumoniae infection resistant to multiple antibiotics was treated with ceftazidime-avibactam. The patient showed significant clinical improvement and microbiological clearance after treatment.
    • Case Study 2 : A cohort study involving patients with complicated urinary tract infections (UTIs) due to ESBL-producing bacteria demonstrated a high success rate (over 90%) with ceftazidime-avibactam therapy.

    Q & A

    Basic Research Questions

    Q. What is the mechanistic basis of avibactam’s inhibition of β-lactamases, and how does it differ from traditional β-lactam inhibitors?

    this compound covalently binds to β-lactamases via a reversible acylation mechanism, forming a stable acyl-enzyme complex. Unlike β-lactam-based inhibitors, this compound’s non-β-lactam structure allows it to resist hydrolysis by serine β-lactamases. Methodologically, kinetic assays measuring acylation (k2/Kik_2/K_i) and deacylation rates are critical for evaluating inhibition efficiency across enzyme classes (e.g., class A: 1.0×105M1s11.0 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} for CTX-M-15; class D: 1.1×101M1s11.1 \times 10^1 \, \text{M}^{-1}\text{s}^{-1} for OXA-10) . Mass spectrometry confirms acyl-enzyme stability, with OXA-10-avibactam complexes exhibiting a half-life >5 days .

    Q. How should researchers design in vitro studies to assess this compound’s synergy with β-lactam antibiotics?

    Use checkerboard broth microdilution assays to determine fractional inhibitory concentration indices (FICIs). Combine this compound at fixed concentrations (e.g., 4 mg/L) with serially diluted β-lactams (e.g., ceftazidime) against β-lactamase-producing isolates. Synergy is defined as FICI ≤0.5. Include controls for antibiotic alone and this compound alone to isolate its contribution .

    Q. What are the primary pharmacokinetic (PK) parameters to monitor in this compound combination therapy studies?

    Focus on:

    • Volume of distribution (VdV_d) : ~20 L in adults, indicating extracellular fluid penetration.
    • Elimination half-life (t1/2t_{1/2}) : ~2–3 hours, supporting q8h dosing.
    • Protein binding : <10%, ensuring high free-drug availability. PK/PD modeling using %T>MIC (time above minimum inhibitory concentration) for β-lactams and this compound’s threshold concentration (e.g., 1–4 mg/L) is essential for optimizing dosing regimens .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between in vitro activity and clinical efficacy of this compound combinations?

    Discrepancies often arise from differences in infection site penetration or host-pathogen interactions. To address this:

    • Perform hollow-fiber infection models simulating human PK profiles.
    • Use transcriptomic analysis (RNA-seq) to identify bacterial stress responses under this compound exposure.
    • Compare MIC shifts in clinical isolates pre- and post-treatment to detect emerging resistance .

    Q. What experimental approaches are recommended to study this compound’s impact on resistance gene expression?

    • RT-qPCR to quantify expression of β-lactamase genes (e.g., blaKPCbla_{KPC}, blaOXA48bla_{OXA-48}) under subinhibitory this compound concentrations.
    • Whole-genome sequencing of resistant mutants to identify mutations in penicillin-binding proteins (PBPs) or efflux pumps.
    • Time-kill assays to assess bactericidal activity against isolates with upregulated AmpC or ESBL production .

    Q. How should safety data from pooled clinical trials (e.g., ceftazidime-avibactam) be analyzed to account for heterogeneous populations?

    • Apply Cochran-Mantel-Haenszel tests to adjust for baseline differences (e.g., infection type, renal function).
    • Use multivariate logistic regression to identify covariates influencing adverse events (AEs). For example, pooled data (n=4050) show comparable AE rates for ceftazidime-avibactam (49.2%) vs. comparators (47.6%), with diarrhea (8.3%) and nausea (4.5%) as most common .
    • Stratify analyses by infection type (cUTI, cIAI, NP) to detect context-specific safety signals .

    Q. What methodologies are critical for evaluating this compound’s inhibition of carbapenemase-producing Enterobacteriaceae?

    • Carbapenemase activity assays using nitrocefin hydrolysis, with/without this compound (4 mg/L).
    • Molecular docking simulations to assess this compound’s binding affinity to KPC-2 and OXA-48 variants.
    • Chequerboard synergy testing with meropenem or imipenem to identify additive effects .

    Q. Methodological Considerations

    Q. What statistical tools are recommended for analyzing this compound’s pharmacokinetic variability in critically ill patients?

    • Nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in renal clearance.
    • Monte Carlo simulations (10,000 iterations) to predict probability of target attainment (PTA) for ICU patients with augmented renal function .

    Q. How can researchers optimize experimental protocols for studying this compound’s stability in biological matrices?

    • Use high-performance liquid chromatography (HPLC) with UV detection (λ=245 nm) to quantify this compound in serum/urine.
    • Validate assays per ICH guidelines for linearity (1–100 mg/L), precision (CV <15%), and recovery (>90%) .

    Q. What are the best practices for integrating this compound into antimicrobial stewardship research frameworks?

    • Develop institutional guidelines prioritizing this compound for ESBL-producing or carbapenem-resistant infections.
    • Implement PCR-based rapid diagnostics to identify blaCTXMbla_{CTX-M}, blaKPCbla_{KPC}, or blaOXA48bla_{OXA-48} genes before therapy initiation.
    • Conduct cost-effectiveness analyses comparing this compound combinations to colistin or tigecycline regimens .

    Properties

    IUPAC Name

    [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDCUAPJVLWFHHB-UHNVWZDZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11N3O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901026066
    Record name Avibactam
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    Molecular Weight

    265.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1192500-31-4, 396731-14-9
    Record name Avibactam
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    Record name AVIBACTAM
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    Retrosynthesis Analysis

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